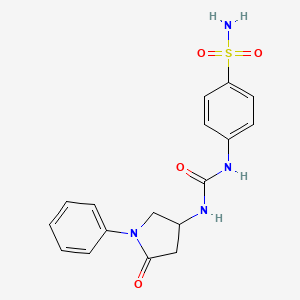![molecular formula C19H20FN3O3 B6490904 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea CAS No. 891104-26-0](/img/structure/B6490904.png)
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative with a pyrrolidinone ring and two phenyl groups, one of which is fluorinated and the other methoxylated. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets .
Molecular Structure Analysis
The compound contains a five-membered pyrrolidinone ring, which is a common feature in many biologically active compounds . The fluorophenyl and methoxyphenyl groups are likely to influence the compound’s physicochemical properties and could potentially enhance binding to biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar urea group and the polarizable aromatic rings could impact its solubility and binding to biological targets .Aplicaciones Científicas De Investigación
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]ureaMU has been studied for its potential applications in the treatment of various diseases. It has been demonstrated to have anti-cancer properties, and has been shown to reduce the growth of certain cancers, including breast cancer and ovarian cancer. Additionally, 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]ureaMU has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]ureaMU is not yet fully understood. However, it is believed to act as an agonist at the sigma-1 receptor, which is involved in the regulation of various physiological processes. Additionally, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]ureaMU has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidative properties, and to reduce the production of pro-inflammatory cytokines. Additionally, it has been demonstrated to have neuroprotective effects, and to reduce the levels of amyloid-beta, a peptide associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]ureaMU has several advantages for use in laboratory experiments. It is relatively easy to synthesize, with a two-step process, and it is readily available from commercial suppliers. Additionally, it has been demonstrated to be stable at room temperature, and does not require special storage conditions. However, it is important to note that 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]ureaMU is a relatively new compound, and its effects and potential applications are still being studied.
Direcciones Futuras
The potential applications of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]ureaMU are still being explored. Future research could focus on its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research could be conducted on its mechanism of action, and its effects on other biochemical and physiological processes. Finally, further research could be conducted on the safety and efficacy of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]ureaMU, and its potential side effects.
Métodos De Síntesis
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]ureaMU is synthesized through a two-step process. The first step involves the reaction of 3-fluorophenylmagnesium bromide with 5-oxopyrrolidine-3-carboxylic acid to form a Grignard reagent. This Grignard reagent is then reacted with 2-methoxyphenylmethyl urea to form 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]ureaMU. This synthesis method has been demonstrated to be efficient, with yields of up to 95%.
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-17-8-3-2-5-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-7-4-6-14(20)9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPXQESLHUTYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490822.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490825.png)

![1-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490845.png)
![3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B6490848.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6490849.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490857.png)
![1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490868.png)
![3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B6490871.png)
![1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B6490875.png)
![1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490881.png)
![3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-fluorophenyl)urea](/img/structure/B6490889.png)
![3-(4-chlorophenyl)-6-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6490897.png)
![3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea](/img/structure/B6490916.png)